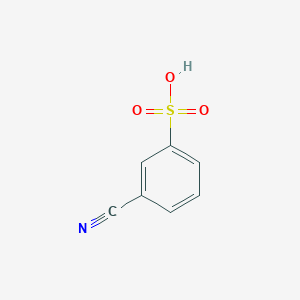
3-cyanobenzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanobenzenesulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of a cyano group (-CN) attached to the benzene ring along with a sulfonic acid group (-SO3H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanobenzenesulfonic acid typically involves the sulfonation of benzonitrile. The reaction is carried out by treating benzonitrile with concentrated sulfuric acid or oleum (fuming sulfuric acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{CN}) ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Aminobenzenesulfonic acids: from reduction.
Carboxybenzenesulfonic acids: from oxidation or hydrolysis.
Aplicaciones Científicas De Investigación
3-Cyanobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mecanismo De Acción
The mechanism of action of 3-cyanobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biomolecules.
Comparación Con Compuestos Similares
- Benzenesulfonic acid
- 3-Aminobenzenesulfonic acid
- 4-Cyanobenzenesulfonic acid
Comparison:
- Benzenesulfonic acid lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
- 3-Aminobenzenesulfonic acid has an amino group instead of a cyano group, leading to different reactivity and applications.
- 4-Cyanobenzenesulfonic acid has the cyano group in a different position, which can affect its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H5NO3S |
|---|---|
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
3-cyanobenzenesulfonic acid |
InChI |
InChI=1S/C7H5NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H,9,10,11) |
Clave InChI |
LVRBCOUVIKQUBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)

![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)



![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)

![N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide](/img/structure/B13361437.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)
